molecular formula C13H19N3S B4287291 1-Cyclopentyl-3-[1-(pyridin-4-yl)ethyl]thiourea

1-Cyclopentyl-3-[1-(pyridin-4-yl)ethyl]thiourea

Cat. No.: B4287291
M. Wt: 249.38 g/mol
InChI Key: SCXWVJIMZWQMHJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-N’-[1-(4-pyridinyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-[1-(4-pyridinyl)ethyl]thiourea typically involves the reaction of cyclopentylamine with 1-(4-pyridinyl)ethyl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction proceeds via the nucleophilic attack of the amine on the isothiocyanate, leading to the formation of the thiourea compound.

Industrial Production Methods

Industrial production of N-cyclopentyl-N’-[1-(4-pyridinyl)ethyl]thiourea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of solvents and reaction conditions may also be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-[1-(4-pyridinyl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The thiourea moiety can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-N’-[1-(4-pyridinyl)ethyl]thiourea has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Biological Research: The compound is used as a tool to study enzyme inhibition and protein interactions.

    Material Science: The compound is explored for its use in the development of new materials with unique properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-[1-(4-pyridinyl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-N’-[1-(4-pyridinyl)ethyl]urea: Similar structure but with an oxygen atom instead of sulfur.

    N-cyclopentyl-N’-[1-(4-pyridinyl)ethyl]carbamate: Contains a carbamate group instead of a thiourea moiety.

    N-cyclopentyl-N’-[1-(4-pyridinyl)ethyl]guanidine: Features a guanidine group in place of the thiourea.

Uniqueness

N-cyclopentyl-N’-[1-(4-pyridinyl)ethyl]thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity. The combination of the cyclopentyl and pyridinyl groups further enhances its properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclopentyl-3-(1-pyridin-4-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-10(11-6-8-14-9-7-11)15-13(17)16-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXWVJIMZWQMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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